3,5-Dipropargyloxybenzyl alcohol
Description
3,5-Dipropargyloxybenzyl alcohol is a benzyl alcohol derivative with propargyloxy (-O-CH2-C≡CH) groups at the 3 and 5 positions of the aromatic ring. Propargyloxy groups are known for their utility in click chemistry and as intermediates in organic synthesis due to the reactivity of the alkyne moiety . The absence of direct data on this compound necessitates a comparative analysis based on substituent effects observed in similar compounds.
Properties
CAS No. |
176038-84-9 |
|---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
[3,5-bis(prop-2-ynoxy)phenyl]methanol |
InChI |
InChI=1S/C13H12O3/c1-3-5-15-12-7-11(10-14)8-13(9-12)16-6-4-2/h1-2,7-9,14H,5-6,10H2 |
InChI Key |
JMWCYNBFFIWYJK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)CO)OCC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents at the 3 and 5 positions significantly influence the compound’s properties:
Reactivity and Functional Group Analysis
- Propargyloxy Groups (Hypothetical in 3,5-Dipropargyloxybenzyl Alcohol) : The alkyne (-C≡CH) moiety enables participation in Huisgen cycloaddition (click chemistry), facilitating conjugation with azides. This reactivity is absent in methoxy- or nitro-substituted analogs .
- Methoxy Groups : Electron-donating nature enhances aromatic ring stability but reduces acidity compared to nitro or hydroxy substituents .
- Nitro Groups : Strong electron-withdrawing effects increase acidity (lower pKa) and reduce solubility in aqueous media .
- Hydroxy Groups : Enable hydrogen bonding, increasing solubility in polar solvents and conferring antioxidant activity .
- Bromine Atoms : Participate in electrophilic substitution reactions, making 3,5-dibromobenzyl alcohol useful in cross-coupling reactions .
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